molecular formula C17H27N3O2 B7922113 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922113
M. Wt: 305.4 g/mol
InChI Key: RVHXEKFSPXOJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of piperidine with ethylamine and subsequent protection of the amino group. The carboxylic acid group is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • **3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid ethyl ester

Uniqueness

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

benzyl 3-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXEKFSPXOJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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